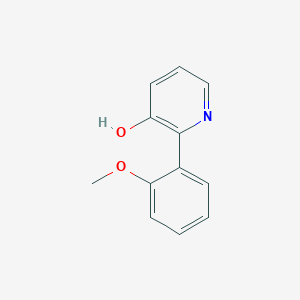
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine (5-FMPH-2-HOPY) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.
科学研究应用
5-FMPH-2-HOPY has a wide range of applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450 (CYP450) enzymes and cytochrome b5 (CYB5). It has also been used in the study of the metabolism of drugs and other organic compounds. Additionally, 5-FMPH-2-HOPY has been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.
作用机制
The mechanism of action of 5-FMPH-2-HOPY is not fully understood. However, it is known that it acts as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, thereby producing various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPH-2-HOPY are not fully understood. However, it is known that it can act as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, resulting in the formation of various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds. Additionally, 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.
实验室实验的优点和局限性
There are several advantages and limitations associated with using 5-FMPH-2-HOPY in laboratory experiments. One of the major advantages is its high efficiency, with a yield of up to 95%. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations associated with its use. For example, it is not known how the compound will interact with other compounds in a given reaction, and it is not known how it will affect the metabolism of drugs and other organic compounds.
未来方向
There are several possible future directions for 5-FMPH-2-HOPY. One possible direction is to further explore its use as a substrate for various enzymes. Additionally, further research could be conducted to understand how it interacts with other compounds in a given reaction and how it affects the metabolism of drugs and other organic compounds. Additionally, further research could be conducted to understand the biochemical and physiological effects of 5-FMPH-2-HOPY and its potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential applications of 5-FMPH-2-HOPY in other fields, such as agriculture and food science.
合成方法
The synthesis of 5-FMPH-2-HOPY is achieved through a series of chemical reactions. First, the pyridine ring is reacted with 2-fluoro-4-methylphenol to form the 5-FMPH-2-HOPY intermediate. This intermediate is then reacted with sodium hydroxide to form the final product. The reaction is typically carried out in anhydrous conditions at a temperature of around 100°C. The reaction is highly efficient, with a yield of up to 95%.
属性
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDFYSKXFGQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682624 |
Source


|
| Record name | 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-68-2 |
Source


|
| Record name | 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














